Cas no 733042-89-2 (benzyl(propan-2-yl)carbamoylmethyl 2-chloropyridine-3-carboxylate)

benzyl(propan-2-yl)carbamoylmethyl 2-chloropyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- benzyl(propan-2-yl)carbamoylmethyl 2-chloropyridine-3-carboxylate
- Z19818138
- AB00718230-01
- [benzyl(propan-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
- AKOS033713371
- EN300-26587548
- 733042-89-2
-
- インチ: 1S/C18H19ClN2O3/c1-13(2)21(11-14-7-4-3-5-8-14)16(22)12-24-18(23)15-9-6-10-20-17(15)19/h3-10,13H,11-12H2,1-2H3
- InChIKey: IXMISIIYWUIBED-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CN=1)C(=O)OCC(N(CC1C=CC=CC=1)C(C)C)=O
計算された属性
- 精确分子量: 346.1084202g/mol
- 同位素质量: 346.1084202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 24
- 回転可能化学結合数: 7
- 複雑さ: 425
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.5Ų
- XLogP3: 3.5
benzyl(propan-2-yl)carbamoylmethyl 2-chloropyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26587548-0.05g |
[benzyl(propan-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate |
733042-89-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
benzyl(propan-2-yl)carbamoylmethyl 2-chloropyridine-3-carboxylate 関連文献
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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benzyl(propan-2-yl)carbamoylmethyl 2-chloropyridine-3-carboxylateに関する追加情報
Introduction to Benzyl(propan-2-yl)carbamoylmethyl 2-chloropyridine-3-carboxylate (CAS No. 733042-89-2)
Benzyl(propan-2-yl)carbamoylmethyl 2-chloropyridine-3-carboxylate (CAS No. 733042-89-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural and chemical properties, plays a pivotal role in the synthesis of various pharmacologically active molecules. Its molecular structure, featuring a benzyl group, a propan-2-yl moiety, and a chloropyridine core, contributes to its versatility in drug development.
The benzyl(propan-2-yl)carbamoylmethyl 2-chloropyridine-3-carboxylate molecule is particularly interesting due to its potential applications in the design of novel therapeutic agents. The presence of the chloropyridine ring enhances its reactivity, making it a valuable intermediate in organic synthesis. Recent studies have highlighted its utility in the development of small-molecule inhibitors targeting various biological pathways.
In the realm of medicinal chemistry, this compound has been explored for its ability to interact with biological targets such as enzymes and receptors. The chloropyridine moiety, known for its electron-withdrawing properties, influences the electronic distribution of the molecule, thereby affecting its binding affinity and selectivity. This characteristic makes it an attractive scaffold for designing drugs with improved pharmacokinetic profiles.
Recent advancements in computational chemistry have further elucidated the potential of benzyl(propan-2-yl)carbamoylmethyl 2-chloropyridine-3-carboxylate in drug discovery. Molecular docking studies have demonstrated its interaction with several key proteins involved in diseases such as cancer and inflammation. These findings suggest that this compound could be a promising candidate for further development into therapeutic agents.
The synthesis of benzyl(propan-2-yl)carbamoylmethyl 2-chloropyridine-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chloropyridine ring is particularly critical and often involves halogenation and condensation reactions. The use of advanced synthetic techniques has enabled researchers to optimize yield and purity, making large-scale production feasible.
One of the most compelling aspects of this compound is its role in the development of targeted therapies. By modifying specific parts of its structure, chemists can fine-tune its biological activity. For instance, substituting the benzyl group with other aromatic or heterocyclic moieties can alter its pharmacological properties, leading to enhanced efficacy or reduced side effects.
Current research is also exploring the potential of benzyl(propan-2-yl)carbamoylmethyl 2-chloropyridine-3-carboxylate in combination therapies. Studies have shown that combining this compound with other drugs can lead to synergistic effects, improving treatment outcomes for patients suffering from chronic diseases. This approach aligns with the growing trend in personalized medicine, where tailored drug combinations are designed to address individual patient needs.
The safety profile of benzyl(propan-2-yl)carbamoylmethyl 2-chloropyridine-3-carboxylate is another critical area of investigation. Preclinical studies have been conducted to assess its toxicity and potential side effects. These studies have provided valuable insights into its safety margins and dosing requirements, paving the way for clinical trials in humans.
As our understanding of disease mechanisms continues to evolve, so does our approach to drug development. The versatility of benzyl(propan-2-yl)carbamoylmethyl 2-chloropyridine-3-carboxylate makes it a valuable tool in this ongoing effort. Its ability to serve as a building block for novel therapeutics underscores its importance in modern pharmaceutical research.
In conclusion, benzyl(propan-2-yl)carbamoylmethyl 2-chloropyridine-3-carboxylate (CAS No. 733042-89-2) represents a significant advancement in medicinal chemistry. Its unique structural features and potential applications make it a promising candidate for further research and development. As scientific exploration continues, we can expect to see more innovative uses for this compound in the treatment of various diseases.
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